N-[(2,5-Dimethylfuran-3-YL)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide
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Overview
Description
N-[(2,5-Dimethylfuran-3-YL)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide is a synthetic organic compound characterized by the presence of a furan ring substituted with dimethyl groups and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-Dimethylfuran-3-YL)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative of 2,5-dimethylfuran with a halogenated trifluoromethylbenzene in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction conditions to achieve high yields and purity. This includes the selection of appropriate solvents, temperatures, and reaction times to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-Dimethylfuran-3-YL)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The amide group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with nucleophiles.
Scientific Research Applications
N-[(2,5-Dimethylfuran-3-YL)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2,5-Dimethylfuran-3-YL)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. The furan ring and trifluoromethylphenyl group contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: A simpler derivative of furan with potential as a biofuel.
Trifluoromethylbenzene: A compound with a trifluoromethyl group attached to a benzene ring, used in various chemical applications.
Uniqueness
N-[(2,5-Dimethylfuran-3-YL)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide is unique due to the combination of a furan ring and a trifluoromethylphenyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO2/c1-11-9-14(12(2)23-11)10-21-16(22)8-5-13-3-6-15(7-4-13)17(18,19)20/h3-4,6-7,9H,5,8,10H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWHVOBWWMEDPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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